1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea
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Overview
Description
1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea is a synthetic organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylquinoxaline, which is achieved by the condensation of o-phenylenediamine with 2,3-butanedione.
Formation of Intermediate: The intermediate 2,3-dimethylquinoxaline is then reacted with benzyl isocyanate to form the desired urea derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield improvement.
Chemical Reactions Analysis
1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which are valuable in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, making it effective against cancer cells and pathogens.
Comparison with Similar Compounds
1-Benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea can be compared with other similar compounds, such as:
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share structural similarities but differ in their biological activities and applications.
Indole Derivatives: Indole-based compounds, such as indole-3-acetic acid, exhibit similar biological activities but have different structural frameworks and mechanisms of action.
Indazole Derivatives: Indazole compounds, like 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, also show diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-(2,3-dimethylquinoxalin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-13(2)21-17-10-15(8-9-16(17)20-12)22-18(23)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAIPOWSIWZESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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